molecular formula C22H20N4O4 B2842725 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one CAS No. 1396892-33-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one

Cat. No. B2842725
CAS RN: 1396892-33-3
M. Wt: 404.426
InChI Key: YMKBAGCWKJNTFI-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.426. The purity is usually 95%.
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Scientific Research Applications

Dopamine Receptor Partial Agonists

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one and related compounds have been explored for their potential as dopamine receptor partial agonists. Studies indicate that specific structural modifications, like incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, can result in high-affinity dopamine receptor partial agonists. These compounds favor the activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This characteristic makes them promising candidates for novel therapeutics in treating conditions related to dopamine receptor dysregulation, such as schizophrenia and Parkinson's disease (Möller et al., 2017).

In Vitro Receptor Binding Assay

Compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one have been synthesized and subjected to in vitro receptor binding assays. These assays demonstrate their affinity for specific dopamine receptors, indicating potential applications in neurological and psychiatric disorders (Guca, 2014).

Molecular Interaction and Antagonistic Activity

The molecular interaction of compounds with a similar structure to (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one with specific receptors like the CB1 cannabinoid receptor has been studied. These investigations help in understanding the binding interactions and potential for antagonist activity in various physiological and pathological processes (Shim et al., 2002).

Synthesis and Antibacterial Activity

Studies have been conducted on the synthesis of novel compounds with a similar structural framework, examining their potential antibacterial activities. This research is significant for developing new antibiotics and treatments for bacterial infections (Mekky et al., 2020).

Antitubercular Activity

Research on derivatives of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one has included the investigation of their potential as inhibitors of Mycobacterium tuberculosis. This highlights the compound's significance in the search for new and effective antitubercular agents (Reddy et al., 2014).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c27-21(7-5-16-4-6-19-20(13-16)30-15-29-19)24-9-11-25(12-10-24)22(28)17-14-23-26-8-2-1-3-18(17)26/h1-8,13-14H,9-12,15H2/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKBAGCWKJNTFI-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C=CC2=CC3=C(C=C2)OCO3)C(=O)C4=C5C=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C(=O)C4=C5C=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one

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